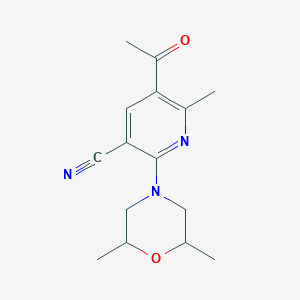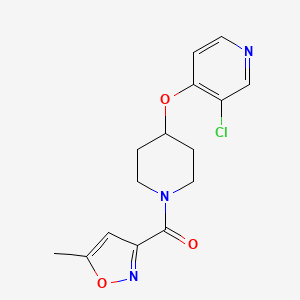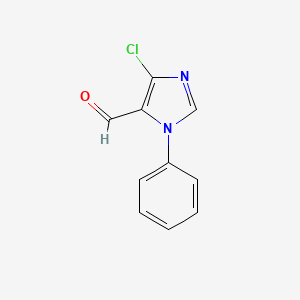
2-(3,4-dimethoxyphenyl)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a tetrahydropyran ring, which is a saturated six-membered ring with one oxygen atom . It also has a phenylthio group attached to the tetrahydropyran ring, and a 3,4-dimethoxyphenyl group attached to an acetamide group.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the tetrahydropyran ring could potentially influence its solubility and stability .Applications De Recherche Scientifique
Oxidative Radical Cyclization Reactions
One study discusses the treatment of N-[2-(3,4-dimethoxyphenyl)ethyl]-alpha-(methylthio)acetamide with Mn(OAc)3 in the presence of Cu(OAc)2, leading to the formation of tetrahydroindol-2-one and further cyclization to give 4-acetoxyerythrinane. This process highlights the compound's role in synthesizing complex erythrinane structures, which are significant in natural product synthesis and pharmaceutical research. This method was also applied to a formal synthesis of 3-demethoxyerythratidinone, a naturally occurring Erythrina alkaloid, indicating its potential in alkaloid synthesis (Shiho Chikaoka et al., 2003).
Coordination Complexes and Antioxidant Activity
Another study focuses on pyrazole-acetamide derivatives used to synthesize Co(II) and Cu(II) coordination complexes. These complexes exhibited significant antioxidant activity, showcasing the potential application of such compounds in developing antioxidant agents (K. Chkirate et al., 2019).
Crystal Structure and Characterization
The synthesis, crystal structure, and characterization of related acetamide compounds, such as 2-Phenyl-N-(pyrazin-2-yl)acetamide, have been reported. These studies are crucial for understanding the molecular and crystallographic properties of acetamide derivatives, which can inform their potential applications in material science and molecular engineering (P. Nayak et al., 2014).
Antimicrobial Agents
Research on new thiophene, thienopyrimidine, and thienothiadiazine derivatives of antipyrine as potential antimicrobial agents shows the application of acetamide compounds in developing new antimicrobial agents. These compounds were tested against various microorganisms, indicating their potential in antimicrobial therapy (H. M. Aly et al., 2011).
Hepatoprotection Studies
A study on the hepatoprotective activity of a chloroacetamide derivative against experimentally induced liver injury in rats suggests the potential therapeutic applications of acetamide derivatives in protecting against liver damage (B. Tripathi et al., 2003).
Propriétés
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[(4-phenylsulfanyloxan-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO4S/c1-25-19-9-8-17(14-20(19)26-2)15-21(24)23-16-22(10-12-27-13-11-22)28-18-6-4-3-5-7-18/h3-9,14H,10-13,15-16H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUUCTIHWZYDAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCC2(CCOCC2)SC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((3-Methoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2439532.png)
![9-Bromo-8-isobutylpyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2439533.png)
![3-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid](/img/structure/B2439534.png)

![6,8-dibromo-3-[(3,4-dimethylphenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2439538.png)





![(E)-methyl 2-(2-chlorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2439550.png)


![ethyl 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2439555.png)